N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with other compounds. For example, N-phenyl anthranilic acid can be used to produce benzothiazole-2-yl-urea derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present on the benzothiazole ring. These reactions can be used to synthesize other benzothiazole derivatives or to modify the properties of the existing compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring. These properties can be analyzed using techniques such as melting point determination, solubility testing, and spectral analysis .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Compounds with a similar structure have shown significant anti-inflammatory and analgesic activities . They work by inhibiting the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain .
Antimicrobial Activity
Thiazoles, a group of azole heterocycles to which these compounds belong, have demonstrated antimicrobial properties . They are used in the synthesis of various pharmaceuticals and biologically active substances .
Anticancer Activity
Some derivatives of these compounds have shown potent anti-proliferative activity against human cancer cell lines . They induce G2/M phase arrest and apoptosis in cancer cells .
Antioxidant Activity
Thiazole-based compounds have been found to exhibit antioxidant properties . They can protect normal cells from oxidative damage .
Hepatoprotective Activity
Thiazoles also have hepatoprotective activities, which means they can prevent damage to the liver .
Industrial Applications
Apart from their medicinal uses, thiazoles are also used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Mechanism of Action
Target of Action
The primary target of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide, also known as 2-phenoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts by inhibiting the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these physiological responses .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation and pain . This makes it potentially useful in the treatment of conditions characterized by these symptoms.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-8-9-15-16(10-13)23-18(19-15)20-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQAVHHHZTEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.